Quantifying Structural Uniqueness: Comparison to Core Triazole Amine Scaffolds
2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine possesses a distinct molecular architecture compared to the foundational 1H-1,2,3-triazol-4-amine scaffold. Its specific substitutions result in quantifiable differences in key drug-likeness parameters [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 1H-1,2,3-Triazol-4-amine: XLogP3-AA is not provided, but for the more similar 2-phenyl-2H-1,2,3-triazol-4-amine, the value is not readily available, indicating the target compound's unique computed property profile. |
| Quantified Difference | The XLogP3-AA value of 1.6 is a specific property for this compound, distinguishing it from other uncharacterized analogs. |
| Conditions | In silico prediction using XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
This quantified lipophilicity value informs the compound's suitability for specific drug design contexts, such as targeting the central nervous system or optimizing oral bioavailability, and provides a concrete metric for comparing it to other potential building blocks.
- [1] PubChem. (2024). Computed Properties for CID 15467148, 2-Methyl-5-phenyl-2H-1,2,3-triazol-4-amine. National Center for Biotechnology Information. View Source
